2,3-Diacetoxybenzaldehyde
Description
2,3-Diacetoxybenzaldehyde is an aromatic aldehyde derivative featuring acetoxy groups at the 2- and 3-positions of the benzene ring.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(2-acetyloxy-3-formylphenyl) acetate |
InChI |
InChI=1S/C11H10O5/c1-7(13)15-10-5-3-4-9(6-12)11(10)16-8(2)14/h3-6H,1-2H3 |
InChI Key |
BFMAHSQNHOYIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1OC(=O)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Substituent Position: The 2,3-diacetoxy substitution in the target compound contrasts with 3,4-diacetoxy (CAS 67727-64-4) in terms of steric and electronic effects. Methoxy vs. Acetoxy: Methoxy groups (as in 2,3-dimethoxybenzaldehyde) are smaller and electron-donating, enhancing electrophilic substitution reactivity. Acetoxy groups, being bulkier and electron-withdrawing, may reduce ring reactivity but improve stability against oxidation .
- Functional Group Diversity: Caffeic Acid (3,4-dihydroxypropenoic acid) differs significantly due to its carboxylic acid and catechol groups, enabling metal chelation and radical scavenging—properties absent in acetoxybenzaldehydes .
Physicochemical and Pharmacological Implications
- Lipophilicity and Solubility: Acetoxy groups in this compound increase lipophilicity compared to hydroxy or methoxy derivatives, favoring penetration through lipid bilayers. This property is critical in prodrug design, where ester hydrolysis in vivo releases active phenolic metabolites . Caffeic Acid, with polar carboxylic and hydroxyl groups, exhibits high water solubility, making it suitable for dietary supplements and topical formulations .
Reactivity :
- The aldehyde group in this compound is reactive toward nucleophiles (e.g., amines, hydrazines), enabling Schiff base formation—a key step in synthesizing heterocyclic compounds. In contrast, 3-Hydroxybenzaldehyde ’s hydroxyl group may participate in hydrogen bonding, influencing crystal packing and stability .
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